N-cyclopentyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
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Overview
Description
“N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide” is a chemical compound. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . In a study, the carbonyl group in the quinazolinone core was replaced with a sulfonyl group, leading to the creation of a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Scientific Research Applications
Synthesis and Insecticidal Assessment
Researchers synthesized various heterocycles incorporating a thiadiazole moiety, including N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, to assess their insecticidal effects against the cotton leafworm, Spodoptera littoralis. The study demonstrated the potential of these compounds as insecticidal agents, offering a novel approach to pest management (Fadda et al., 2017).
Antibacterial Evaluation
Another study focused on the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, including derivatives of the chemical . These compounds showed promising antimicrobial activities against various gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Rezki, 2016).
Antitumor Activity Evaluation
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their antitumor activities against a panel of human tumor cell lines. The study identified compounds with considerable anticancer activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Yurttaş et al., 2015).
Schistosomicidal Agents
The synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents were explored, with some compounds displaying activity comparable to praziquantel, the standard treatment. This highlights the potential of such derivatives in developing new treatments for schistosomiasis (Mahran et al., 2007).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as halo groups at the 7 and 8 positions, and other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc, at different positions, are responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways related to their targets .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have a range of effects, depending on the specific target it interacts with .
Properties
IUPAC Name |
N-cyclopentyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13(15-10-5-1-2-6-10)9-21-14-16-11-7-3-4-8-12(11)22(19,20)17-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQARXCEEDKZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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